1-Chloro-4-propylbenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQAPNSHUJORMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334633 | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-34-0 | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-4-propylbenzene CAS number and synonyms

An In-depth Technical Guide to 1-Chloro-4-propylbenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, and applications as a versatile chemical intermediate.

Core Identification and Nomenclature

This compound is an organic compound distinguished by a benzene ring substituted with a chlorine atom and a propyl group at the para position. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

-

IUPAC Name : this compound[1]

-

Synonyms : 4-Propylchlorobenzene, p-Chloropropylbenzene, Benzene, 1-chloro-4-propyl-[1][4][5]

The structure consists of a stable aromatic core with two distinct functional groups that can be manipulated for further chemical transformations.

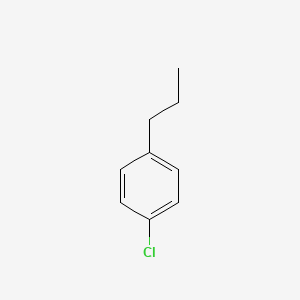

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its molecular structure, combining the characteristics of an alkylbenzene and a chloroaromatic compound. This data is critical for designing reaction conditions and purification protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl | [1][2][4] |

| Molecular Weight | 154.64 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Purity | >98.0% (GC) | [4] |

| Storage Temperature | Room Temperature (Recommended <15°C) | |

| XLogP3 | 4.2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound requires careful consideration of electrophilic aromatic substitution directing effects and the potential for carbocation rearrangements. A direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is not a viable primary route due to this fundamental mechanistic principle.

Causality Behind the Preferred Synthetic Route:

Direct alkylation with a primary alkyl halide like 1-chloropropane in the presence of a Lewis acid (e.g., AlCl₃) leads to the formation of a primary carbocation. This species rapidly rearranges via a hydride shift to a more stable secondary carbocation. Consequently, the major product would be 1-chloro-4-isopropylbenzene, not the desired n-propyl isomer.

To circumvent this, a two-step Friedel-Crafts acylation followed by reduction is the authoritative and reliable method.

-

Friedel-Crafts Acylation: Chlorobenzene is reacted with propanoyl chloride and a Lewis acid catalyst. The acylium ion formed does not undergo rearrangement. The chloro group is an ortho-, para-director, leading to the desired para-substituted product, 4-chloropropiophenone.

-

Clemmensen Reduction: The ketone functional group of 4-chloropropiophenone is then reduced to a methylene group using amalgamated zinc and hydrochloric acid. This step selectively reduces the carbonyl without affecting the aromatic ring or the chloro-substituent.

Caption: Preferred synthetic route for this compound.

Synthetic Utility and Key Reactions

This compound is a versatile substrate for various cross-coupling reactions, which are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the chloro group provides a handle for such transformations.

-

Suzuki Coupling: The chloro-substituent can be coupled with boronic acids in the presence of a palladium catalyst to form biaryl structures.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of substituted anilines, which are prevalent in pharmaceuticals.

-

Grignard Reagent Formation: The compound can be converted to the corresponding Grignard reagent, 4-propylphenylmagnesium chloride, a potent nucleophile for creating new C-C bonds with carbonyls and other electrophiles.

Caption: Key transformations of this compound.

Application in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, this compound serves as a crucial fragment and intermediate in medicinal chemistry. The chloro-substituent is a bioisostere for other groups and can participate in halogen bonding, a key interaction in protein-ligand binding.[6] Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-aromatic scaffolds in pharmaceuticals.[7]

Strategic Value:

-

Scaffold Development: The p-chloropropylbenzene moiety can be elaborated into more complex drug candidates.

-

Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment to probe binding pockets of biological targets. The propyl group provides lipophilicity to enhance membrane permeability, while the chlorine offers a vector for chemical modification and potential halogen bonding.

-

Lead Optimization: In lead optimization campaigns, introducing a p-chloropropyl group can modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a representative synthesis of a 4-propyl-1,1'-biphenyl derivative, illustrating the utility of this compound as a coupling partner.

Objective: To synthesize 4-methyl-4'-propyl-1,1'-biphenyl.

Materials:

-

This compound

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene/Water (10:1 mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Solvent Addition: Degas the toluene/water solvent mixture by bubbling argon through it for 30 minutes. Add the solvent to the Schlenk flask containing the reagents.

-

Reaction Initiation: Add the catalyst mixture to the Schlenk flask.

-

Heating: Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously for 12-18 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Causality and Self-Validation:

-

Ligand Choice (SPhos): SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of the relatively unreactive aryl chloride to the palladium center, a critical step for high-yield coupling.

-

Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step without causing degradation of the starting materials or product.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents catalyst deactivation and ensures reproducible results.

Caption: Workflow for Suzuki coupling of this compound.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information: [8][9]

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life. |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container.

-

First Aid:

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway that avoids common mechanistic pitfalls, make it a dependable starting material. Its utility in modern synthetic chemistry, particularly in forming the carbon-carbon and carbon-heteroatom bonds that are central to many pharmaceutical compounds, ensures its continued relevance in the field. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 1. Benzene, 1-chloro-4-propyl- [webbook.nist.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 52944-34-0 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H11Cl | CID 521435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52944-34-0 Name: this compound [xixisys.com]

molecular structure and formula of 1-Chloro-4-propylbenzene

An In-depth Technical Guide to 1-Chloro-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (also known as p-chloropropylbenzene), a halogenated aromatic hydrocarbon. This document delves into the fundamental molecular characteristics, physicochemical properties, and established synthetic pathways of this compound. With a focus on scientific integrity, we explore the mechanistic rationale behind its synthesis, particularly addressing the challenges of isomeric control. Furthermore, this guide outlines the compound's reactivity, potential applications as a chemical intermediate, and critical safety and handling protocols. The information is structured to serve as a valuable resource for professionals in chemical research and development, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identification

This compound is an organic compound featuring a benzene ring substituted with a chlorine atom and a propyl group at the para (1,4) positions. Accurate identification is crucial for regulatory compliance, procurement, and scientific communication. The standard identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 52944-34-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁Cl | [1][2][3][4][5] |

| Synonyms | p-Chloropropylbenzene, 4-Propylchlorobenzene | [2][4] |

| InChI | 1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | [1][2] |

| InChIKey | QXQAPNSHUJORMC-UHFFFAOYSA-N | [1][2][5] |

| SMILES | CCCC1=CC=C(C=C1)Cl | [1][5] |

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. It consists of a planar benzene ring, which imparts aromatic character, a straight-chain alkyl group (n-propyl), and an electronegative chlorine atom.

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and process modeling.

| Property | Value | Unit | Source |

| Molecular Weight | 154.64 | g/mol | [4][6] |

| Appearance | Colorless to light yellow clear liquid | - | [4][6] |

| Purity | >98.0% (GC) | % | [4] |

| Boiling Point | 203 | °C | |

| Specific Gravity (20/20) | 1.02 | - | |

| Refractive Index (n20/D) | 1.51 | - | |

| Predicted logP | 4.2 | - | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to avoid the formation of undesired isomers. Direct Friedel-Crafts alkylation of benzene or chlorobenzene with a propyl halide (e.g., 1-chloropropane) is not a viable method for producing the n-propyl isomer as the major product.

Causality Behind Experimental Choice: The primary propyl carbocation that would form during Friedel-Crafts alkylation is unstable and readily rearranges via a hydride shift to the more stable secondary isopropyl carbocation.[7] This rearrangement leads to the predominant formation of 1-chloro-4-isopropylbenzene.

To circumvent this issue, a multi-step synthesis involving a Friedel-Crafts acylation is the preferred and more reliable pathway. This method ensures the n-propyl chain is installed without rearrangement.

Caption: Reliable synthetic workflow for this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a self-validating system where the integrity of the acyl group prevents rearrangement, ensuring the formation of the desired linear alkyl chain upon reduction.

Step 1: Friedel-Crafts Acylation of Benzene

-

To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene, slowly add propanoyl chloride (CH₃CH₂COCl).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) for several hours to drive the reaction to completion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer (propiophenone in benzene) is separated, washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield crude propiophenone.

Step 2: Electrophilic Aromatic Chlorination

-

The propiophenone is dissolved in a suitable solvent (e.g., tetrachloromethane or without solvent).

-

A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is added.

-

Chlorine gas (Cl₂) is bubbled through the solution, or an alternative chlorinating agent is used. The acyl group is a meta-director, but for the synthesis of the para-isomer, chlorination of propylbenzene itself is an alternative where the alkyl group directs ortho/para. However, for a controlled synthesis, starting with chlorobenzene and then performing the acylation is a common strategy to ensure para-substitution due to steric hindrance at the ortho positions. Self-Validation Note: The order of these steps is critical. Performing acylation on chlorobenzene is a viable alternative to achieve the desired 4-chloro-substituted product.[7]

Step 3: Reduction of the Carbonyl Group

-

The resulting 4-chloropropiophenone is subjected to reduction to convert the keto group into a methylene group. Two common methods are:

-

Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).[9] This method is effective but uses harsh acidic conditions.

-

Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[8] This is performed under basic conditions.

-

-

After the reduction is complete, the product is isolated by extraction, washed, dried, and purified, typically by vacuum distillation, to yield pure this compound.

Reactivity and Applications in Synthesis

This compound serves as a versatile building block in organic synthesis.[4] Its reactivity is centered around the aromatic ring, the chlorine substituent, and the propyl side chain.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution. The chloro and propyl groups are both ortho, para-directing activators (propyl) or deactivators (chloro), meaning incoming electrophiles will be directed to the positions ortho to these substituents.

-

Nucleophilic Aromatic Substitution: The chlorine atom is generally unreactive towards nucleophiles but can be substituted under forcing conditions (high temperature and pressure).

-

Side-Chain Reactions: The benzylic position of the propyl group (the CH₂ group attached to the ring) is susceptible to oxidation and free-radical halogenation.

While specific applications in late-stage drug development are not broadly documented in public literature, its structure is present in molecules patented for various uses, highlighting its role as a key intermediate.[1] Its utility lies in its ability to introduce a 4-chlorophenyl moiety with an n-propyl tail, a common structural motif in medicinal chemistry for modulating lipophilicity and metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P273: Avoid release to the environment.[10]

-

P280: Wear protective gloves/eye protection/face protection.[11]

-

P301 + P317: IF SWALLOWED: Get medical help.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[11]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility.[10]

Handling Recommendations: Personnel should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical compound with established identifiers and properties. Its synthesis is a classic example of strategic organic chemistry, requiring an indirect acylation-reduction pathway to avoid isomeric impurities that would result from direct alkylation. As a functionalized aromatic building block, it holds potential for the synthesis of more complex molecules in various fields, including agrochemicals and pharmaceuticals. Strict adherence to safety protocols is mandatory when handling this compound due to its oral toxicity, irritant properties, and environmental hazards.

References

- 1. This compound | C9H11Cl | CID 521435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-chloro-4-propyl- [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C9H11Cl) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 52944-34-0 | Benchchem [benchchem.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52944-34-0 Name: this compound [xixisys.com]

- 11. tcichemicals.com [tcichemicals.com]

electronic properties of n-alkylbenzenes

An In-depth Technical Guide to the Electronic Properties of n-Alkylbenzenes

Abstract

This technical guide provides a comprehensive exploration of the , a fundamental class of organic compounds. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core principles with experimental insights. We delve into the nuanced interplay of inductive and hyperconjugative effects imparted by the n-alkyl substituent and detail how these phenomena modulate the electronic structure of the benzene ring. Key properties, including ionization potentials, spectroscopic behavior, and excited-state dynamics, are examined. The guide further provides detailed experimental protocols for characterizing these properties using Ultraviolet-Visible (UV-Vis) and Photoelectron Spectroscopy (PES), grounding theoretical concepts in practical application.

Introduction: The Significance of the Alkyl-Aryl Interaction

n-Alkylbenzenes, molecules composed of a benzene ring attached to a straight-chain alkyl group, are ubiquitous scaffolds in chemistry.[1] From their role as bulk chemicals in industrial synthesis to their presence as critical moieties in pharmaceuticals and organic electronic materials, their behavior is of profound scientific interest.[2][3] The seemingly simple addition of an alkyl chain to the aromatic ring introduces subtle yet significant electronic perturbations that govern the molecule's reactivity, stability, and photophysical properties.

Understanding these electronic properties is not merely an academic exercise. For drug development professionals, the electron density of the aromatic ring, influenced by the alkyl substituent, can dictate ligand-receptor binding interactions. For materials scientists, tuning the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) through alkyl chain modification is a key strategy in designing organic semiconductors with desired charge-transport characteristics.[4][5] This guide explains the causality behind these effects, providing a foundational understanding for rational molecular design.

Fundamental Electronic Effects of n-Alkyl Substituents

The electronic influence of an n-alkyl group on a benzene ring is primarily a combination of two effects: the inductive effect and hyperconjugation. These effects are responsible for the observation that alkyl groups are activating and ortho, para-directing in electrophilic aromatic substitution reactions.[6][7]

The Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[8] In n-alkylbenzenes, the sp³-hybridized carbon atoms of the alkyl chain are less electronegative than the sp²-hybridized carbon atoms of the benzene ring.[9] This difference in electronegativity leads to a net push of sigma (σ) electron density from the alkyl group towards the ring.[9] This electron-donating behavior is termed a positive inductive effect (+I).

This influx of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. The effect is distance-dependent, weakening with each successive bond, but it enriches the overall electron density of the aromatic system.

Hyperconjugation (σ-π Conjugation)

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H or C-C bond) into an adjacent empty or partially filled p-orbital or a π-orbital.[10][11] In n-alkylbenzenes, the σ-electrons of the C-H bonds on the carbon atom adjacent to the ring (the α-carbon) can overlap with the π-system of the benzene ring.[12][13]

This delocalization can be thought of as "no-bond resonance" and further increases the electron density at the ortho and para positions of the ring, reinforcing the directing effect seen in electrophilic substitutions.[14] The strength of hyperconjugation is dependent on the number of α-hydrogens. Consequently, the hyperconjugative effect is strongest for a methyl group (-CH₃), and it generally decreases for longer-chain alkyl groups (e.g., ethyl, propyl) as the C-C σ-bonds are less effective at this overlap than C-H σ-bonds.[14][15]

The following diagram illustrates the interplay of these two foundational effects.

Caption: Interplay of inductive and hyperconjugative effects from an n-alkyl group.

Impact on Ionization Potential and Molecular Orbitals

The combined electron-donating character of the alkyl group directly impacts the energy levels of the benzene ring's molecular orbitals. The most significant effect is on the Highest Occupied Molecular Orbital (HOMO).

The influx of electron density from both induction and hyperconjugation raises the energy of the HOMO. A higher HOMO energy means that less energy is required to remove an electron from the molecule. This energy is the first ionization potential (IP) . Therefore, n-alkylbenzenes consistently exhibit lower ionization potentials than unsubstituted benzene.[16] The magnitude of this decrease is a direct probe of the electronic donation of the alkyl group.

As the alkyl chain length increases, the ionization potential continues to decrease, although the effect is most pronounced when moving from benzene to toluene and diminishes for longer chains.[2][17] This trend reflects the complex balance between the increasing inductive effect and the potentially decreasing hyperconjugative effect of longer alkyl chains.

| Compound | n-Alkyl Group | First Adiabatic Ionization Potential (eV) |

| Benzene | -H | 9.24378 |

| Toluene | -CH₃ | 8.828 |

| Ethylbenzene | -CH₂CH₃ | 8.770 |

| n-Propylbenzene | -CH₂(CH₂)₂CH₃ | 8.72 |

| n-Butylbenzene | -CH₂(CH₂)₃CH₃ | 8.69 |

| Data compiled from the NIST Chemistry WebBook. This data is presented for comparative purposes. |

Spectroscopic Characterization

Spectroscopic techniques provide direct experimental evidence of the electronic perturbations caused by n-alkylation. UV-Vis and Photoelectron spectroscopy are particularly powerful tools in this regard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[18] The π → π* transitions in benzene give rise to characteristic absorption bands. The introduction of an electron-donating alkyl group raises the energy of the ground state HOMO more than the excited state LUMO. This reduces the energy gap between the orbitals, resulting in a shift of the absorption maximum (λ_max) to a longer wavelength, an effect known as a bathochromic (red) shift .[19][20]

While the shifts are modest, they are clearly observable and correlate with the electron-donating ability of the alkyl group. The fine vibrational structure observed in the benzene spectrum also tends to be blurred in alkylbenzenes due to increased molecular flexibility and conformational diversity.[19][21]

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides the most direct measurement of ionization potentials.[22][23] In this technique, a sample is irradiated with high-energy photons, causing the ejection of electrons (photoionization).[24] By measuring the kinetic energy of these ejected photoelectrons, the binding energy of the electrons in their respective molecular orbitals can be determined via the relationship:

Binding Energy = Photon Energy - Kinetic Energy

-

Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electrons in the HOMO and other nearby molecular orbitals.[25] The first peak in the UPS spectrum corresponds to the first ionization potential.

-

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe the more tightly bound core-level electrons, which can provide information on the elemental composition and chemical environment.[25]

For n-alkylbenzenes, UPS is the ideal technique for quantifying the impact of the alkyl chain on the valence electronic structure.

Caption: A simplified workflow for a Photoelectron Spectroscopy experiment.

Experimental Protocols

Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data. The following sections detail standard procedures for the spectroscopic analysis of n-alkylbenzenes.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To measure the UV absorption spectrum of an n-alkylbenzene and determine its λ_max values.

Materials:

-

n-Alkylbenzene sample (e.g., Toluene, Ethylbenzene)

-

Spectroscopic grade solvent (e.g., Cyclohexane, Isooctane). The solvent must be transparent in the measurement region (~220-300 nm).[19]

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: a. Prepare a stock solution of the n-alkylbenzene in the chosen solvent at a concentration of approximately 0.5 g/L.[19] The exact concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.2 - 0.8 A.U.). b. Perform serial dilutions if necessary to find the optimal concentration.

-

Instrument Setup: a. Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output. b. Set the wavelength range for scanning, for example, from 300 nm down to 220 nm.

-

Baseline Correction: a. Fill a quartz cuvette with the pure solvent. This will be the reference/blank. b. Place the reference cuvette in the spectrophotometer. c. Run a baseline scan to zero the instrument's absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: a. Empty the reference cuvette and rinse it with a small amount of the sample solution before filling it. b. Place the sample cuvette in the spectrophotometer. c. Run the sample scan. The instrument will record Absorbance vs. Wavelength.

-

Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max) for the characteristic π → π* transitions. b. Note any shifts in λ_max compared to a spectrum of benzene run under identical conditions. c. Process the data using appropriate software to label peaks and prepare the spectrum for reporting.

Trustworthiness Check: The protocol is self-validating by running a known standard like benzene to confirm instrument calibration and by checking for adherence to Beer's Law across different concentrations, which confirms the absence of intermolecular interactions affecting the spectrum.[19]

Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

Objective: To measure the valence shell binding energies, including the first ionization potential, of an n-alkylbenzene.

Materials:

-

n-Alkylbenzene sample (high purity, liquid)

-

Ultra-high vacuum (UHV) photoelectron spectrometer

-

Helium gas discharge lamp (providing He I radiation at 21.22 eV)

-

Variable leak valve

-

Calibration standard (e.g., Argon or Xenon gas)

Procedure:

-

System Preparation: a. Ensure the spectrometer analysis chamber is at UHV conditions (pressure < 10⁻⁸ mbar) to prevent scattering of photoelectrons. b. Start the helium discharge lamp and allow it to stabilize.

-

Sample Introduction: a. The liquid n-alkylbenzene sample is introduced into the UHV chamber as a gas. b. Connect the sample vial to a variable leak valve on the spectrometer's gas inlet line. c. Gently open the leak valve to introduce the sample vapor into the analysis chamber until a stable working pressure is reached (typically ~10⁻⁶ mbar).

-

Calibration: a. Introduce a known calibration gas (e.g., Argon) into the chamber along with the sample. b. Record a spectrum and adjust the energy scale so that the known sharp peaks of the calibrant (e.g., Ar 2p₃/₂ at 15.759 eV) are at their correct binding energies. This step is critical for ensuring the accuracy of the measured ionization potentials.

-

Data Acquisition: a. With the sample gas pressure stable, acquire the UPS spectrum. This involves scanning the kinetic energy of the photoelectrons detected by the analyzer. b. Acquire data for a sufficient duration to achieve a good signal-to-noise ratio.

-

Data Analysis: a. Convert the kinetic energy scale to a binding energy scale using the known photon energy (21.22 eV for He I). b. Identify the onset of the first band in the spectrum. This corresponds to the first adiabatic ionization potential (the energy to go from the v=0 ground state of the neutral molecule to the v=0 ground state of the ion). c. The maximum of the first band corresponds to the vertical ionization potential. d. Assign the subsequent bands in the spectrum to ionization from other valence molecular orbitals by comparing with theoretical calculations or literature data.[26]

Causality and Expertise: The choice of He I radiation is deliberate; its energy (21.22 eV) is sufficient to ionize all valence electrons of alkylbenzenes without being excessively high, which provides better energy resolution for these orbitals. The requirement for UHV is to ensure the mean free path of the ejected electrons is long enough for them to reach the detector without colliding with background gas molecules, which would alter their kinetic energy.[24]

Excited-State Dynamics and Charge Transfer

The also dictate their behavior after absorbing a photon. The excited state can undergo various relaxation processes, including fluorescence, internal conversion, and intersystem crossing.[27][28] The presence of the alkyl chain, particularly its conformational flexibility, can influence the rates of these processes.[29][30] For example, different conformers (e.g., gauche vs. trans) of n-propylbenzene and n-butylbenzene have been shown to exhibit different fluorescence lifetimes and electronic characters in their excited states.[30]

In more complex systems or specific solvent environments, charge-transfer (CT) states can become important.[31][32] A CT state involves the spatial redistribution of electron density upon excitation.[33] While less common in simple alkylbenzenes, understanding the fundamental influence of the alkyl donor group is crucial for designing more complex molecules where CT processes are deliberately engineered, such as in materials for organic light-emitting diodes (OLEDs).[31][34]

Conclusion and Future Outlook

The are governed by a subtle but predictable interplay of inductive and hyperconjugative effects. These principles, originating from the electron-donating nature of the alkyl group, manifest as measurable changes in ionization potential and spectroscopic signatures. The methodologies of UV-Vis and Photoelectron spectroscopy provide robust, quantitative tools for probing these electronic structures. For scientists in drug discovery and materials development, a firm grasp of these concepts is indispensable. It allows for the rationalization of structure-activity relationships and provides a framework for designing novel molecules with tailored electronic properties, whether for enhancing biological activity or for optimizing performance in next-generation organic electronic devices.

References

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. Insights into the alkylation of benzene with olefins: effect of chain length of the olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Inductive effect - Wikipedia [en.wikipedia.org]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. All About Trends In Hyperconjugation [unacademy.com]

- 13. m.youtube.com [m.youtube.com]

- 14. sarthaks.com [sarthaks.com]

- 15. C--H hyperconjugation in alkyl benzene cations as revealed by position-dependent isotope effects on nonradiative decay rates of electron donor--acceptor complexes (Journal Article) | OSTI.GOV [osti.gov]

- 16. [2403.18518] Non-empirical prediction of the length-dependent ionization potential in molecular chains [arxiv.org]

- 17. Nonempirical Prediction of the Length-Dependent Ionization Potential in Molecular Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Photoelectron Spectroscopy | PNNL [pnnl.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Excited States Dynamics | The Martínez Group [mtzweb.stanford.edu]

- 29. researchgate.net [researchgate.net]

- 30. pubs.aip.org [pubs.aip.org]

- 31. Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 33. Intramolecular Charge Transfer and Ion Pairing in N,N-Diaryl Dihydrophenazine Photoredox Catalysts for Efficient Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Through-space charge-transfer polybenzonorbornenes with thermally activated delayed fluorescence and full-color piezochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Propyl Group as a Modulator of Aromatic Reactivity

An In-depth Technical Guide to the Reactivity of the Propyl Group on an Aromatic Ring

To the synthetic chemist, an alkyl substituent on an aromatic ring is a fundamental control element, influencing both the reactivity of the ring and offering a handle for further functionalization. The propyl group, in particular, provides a nuanced example of this dual role. As an aromatic substituent, n-propylbenzene is a valuable intermediate in the synthesis of various commercial products, including pharmaceuticals and specialized polymers.[1][2] Its chemical behavior is governed by a delicate interplay of electronic and steric effects, which are critical for professionals in drug development and chemical research to understand and manipulate.

This guide offers a detailed examination of the reactivity imparted by a propyl group to an aromatic system. We will dissect its influence on electrophilic aromatic substitution (EAS) and explore the unique chemistry of the benzylic position. The narrative is structured to provide not just procedural knowledge but a deep mechanistic understanding, grounded in authoritative chemical principles.

Section 1: Influence on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The propyl group, like other simple alkyl groups, modifies the reactivity of the benzene ring in two primary ways: it increases the rate of reaction (activation) and directs incoming electrophiles to specific positions (ortho and para).[3]

1.1. Mechanistic Underpinnings: Activation and Directing Effects

The underlying cause of these effects is the electron-donating nature of the propyl group. This occurs primarily through an inductive effect (+I), where the alkyl chain pushes electron density through the sigma bond onto the ring.[4] This increased electron density makes the aromatic π-system more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.[5][6]

The ortho, para-directing effect is best understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the rate-determining step of EAS.[7]

-

Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bearing the propyl group. This carbocation is stabilized by the electron-donating inductive effect of the adjacent alkyl group, lowering the activation energy of the pathway.

-

Meta Attack: Attack at the meta position does not produce a resonance structure where the positive charge is adjacent to the propyl group. Consequently, the arenium ion formed via meta attack is less stabilized and forms more slowly.

This differential stabilization means the transition states leading to ortho and para products are lower in energy, making these the kinetically favored products.[8]

Caption: Energy pathways for electrophilic attack on propylbenzene.

1.2. The Role of Steric Hindrance

While electronic effects permit both ortho and para substitution, steric hindrance often causes the para isomer to be the major product. The propyl group can physically block the approach of the electrophile to the adjacent ortho positions. This effect is more pronounced with larger alkyl groups (e.g., tert-butyl) and bulky electrophiles.[8][9] For the n-propyl group, the steric effect is moderate but significant, often leading to a preference for the less hindered para position.[10]

Table 1: Isomer Distribution in the Nitration of Alkylbenzenes

| Alkylbenzene | % Ortho | % Meta | % Para |

| Toluene | 58.5 | 4.5 | 37.0 |

| Ethylbenzene | 45 | 5 | 50 |

| Isopropylbenzene | 30 | 8 | 62 |

| tert-Butylbenzene | 16 | 8 | 75 |

| Source: Data compiled from various organic chemistry resources, illustrating the trend of decreasing ortho substitution with increasing steric bulk.[10] |

Section 2: Reactivity at the Benzylic Position

The carbon atom of the propyl group directly attached to the aromatic ring is known as the benzylic position . This position exhibits unique and enhanced reactivity because any radical, carbocation, or carbanion intermediate formed at this site is stabilized by resonance with the adjacent aromatic ring.[11][12] This stabilization of the intermediate dramatically lowers the activation energy for reactions involving the benzylic C-H bonds.

2.1. Free-Radical Halogenation

The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, making them susceptible to homolytic cleavage. Consequently, alkylbenzenes undergo selective halogenation at the benzylic position under free-radical conditions.[13] A common and highly selective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like UV light or benzoyl peroxide.[14][15]

The reaction proceeds via a radical chain mechanism:

-

Initiation: The initiator generates a small concentration of bromine radicals.

-

Propagation: A bromine radical abstracts a benzylic hydrogen from propylbenzene, forming the resonance-stabilized benzyl radical and HBr. This radical then reacts with Br₂ (generated from NBS and HBr) to yield the product, (1-bromopropyl)benzene, and a new bromine radical.[16]

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Key steps in free-radical benzylic bromination.

2.2. Oxidation of the Alkyl Side-Chain

A powerful and synthetically useful reaction is the oxidation of the alkyl side-chain to a carboxylic acid group.[16] Strong oxidizing agents, such as hot, alkaline potassium permanganate (KMnO₄) or chromic acid, will cleave the entire alkyl chain, provided there is at least one benzylic hydrogen.[13][17] Regardless of the length of the alkyl chain, the product is always benzoic acid (or a substituted benzoic acid).[14] This transformation is robust and widely used in synthesis. The reaction proceeds via complex mechanisms involving the initial formation of benzylic radical intermediates.[18]

Experimental Protocol: Oxidation of n-Propylbenzene to Benzoic Acid

This protocol details a standard laboratory procedure for the side-chain oxidation of an alkylbenzene.

-

Objective: To synthesize benzoic acid from n-propylbenzene using potassium permanganate.

-

Causality: The reaction leverages the heightened reactivity of the benzylic C-H bonds, which are susceptible to oxidation under harsh conditions that leave the stable aromatic ring intact.

Materials:

-

n-Propylbenzene (1.0 g, 8.32 mmol)

-

Potassium permanganate (KMnO₄) (4.0 g, 25.3 mmol)

-

Sodium carbonate (Na₂CO₃) (0.5 g)

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

Step-by-Step Methodology:

-

Reaction Setup: Combine n-propylbenzene, KMnO₄, Na₂CO₃, and 50 mL of water in a 100 mL round-bottom flask. The sodium carbonate maintains basic conditions, which are optimal for the permanganate oxidation.

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 90 minutes or until the purple color of the permanganate ion has been replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Quench and Clarify: Cool the reaction mixture to room temperature. Carefully add saturated sodium bisulfite solution dropwise to the stirred mixture until the brown MnO₂ is consumed and the solution becomes colorless. This step reduces excess KMnO₄ and removes the MnO₂ byproduct.

-

Precipitation: Cool the clarified solution in an ice bath. Slowly acidify the solution by adding 10% sulfuric acid dropwise until the precipitation of a white solid is complete (test with litmus paper to ensure it is acidic). This protonates the sodium benzoate salt, which is water-soluble, to the less soluble benzoic acid.

-

Isolation and Purification: Collect the white crystals of benzoic acid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove residual inorganic salts. The product can be further purified by recrystallization from hot water.

Conclusion and Outlook for Drug Development

The propyl group is a versatile modulator of aromatic reactivity. Its electron-donating properties activate the ring for ortho, para-directed electrophilic substitution, while the unique reactivity of the benzylic position allows for a diverse array of side-chain functionalization reactions, including halogenation and oxidation. For researchers in drug development, this dual reactivity is a powerful tool. It allows for the construction of complex molecular scaffolds by first using the propyl group to direct substitution on the ring, and then transforming the propyl group itself to introduce new functional moieties.[1] A thorough, mechanistically-grounded understanding of these principles is therefore essential for the rational design and efficient synthesis of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. preparation method of n-propylbenzene and its application in organic synthesis_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 16.1. Overview of alkylbenzene chemistry | Organic Chemistry II [courses.lumenlearning.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. brainly.in [brainly.in]

- 18. tandfonline.com [tandfonline.com]

The Synthetic Versatility of 1-Chloro-4-propylbenzene: A Technical Guide to its Potential Derivatives for Research and Drug Development

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 1-chloro-4-propylbenzene as a versatile starting material for the generation of a diverse array of chemical derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles governing the reactivity of this molecule and presents detailed, field-proven methodologies for its derivatization. By leveraging key organic transformations, including electrophilic aromatic substitution and modern cross-coupling reactions, a wide range of novel compounds with potential applications in medicinal chemistry and materials science can be accessed. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of this compound

This compound (C₉H₁₁Cl) is an aromatic compound characterized by a benzene ring substituted with a chloro and a propyl group at the para position.[1][2] This seemingly simple molecule possesses a unique combination of electronic and steric properties that render it a highly valuable scaffold in synthetic organic chemistry. The interplay between the deactivating, yet ortho-, para-directing chloro group and the activating, ortho-, para-directing propyl group governs the regioselectivity of its reactions, offering a handle for precise chemical modifications.[3][4]

The propyl chain provides a lipophilic character, a feature often sought in drug candidates to enhance membrane permeability. The chloro substituent, while influencing the reactivity of the aromatic ring, also serves as a key functional group for a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This guide will systematically explore the derivatization of this compound through several key reaction classes, providing both the theoretical framework and practical protocols for their execution.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the starting material is paramount for any synthetic endeavor.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.64 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 52944-34-0 | [1] |

| IUPAC Name | This compound | [2] |

Electrophilic Aromatic Substitution: Tailoring the Core Structure

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the direct functionalization of the this compound ring. The regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents. The propyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, yet also ortho-, para-director.[3][4] This confluence of directing effects primarily channels incoming electrophiles to the positions ortho to the activating propyl group (positions 2 and 6) and, to a lesser extent, ortho to the chloro group (positions 3 and 5). Steric hindrance from the propyl group may influence the ratio of ortho isomers.

Nitration: Introducing a Versatile Functional Group

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be a precursor to a wide range of other functionalities, most notably an amino group.

Causality of Experimental Choices: The use of a nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chloro substituent. The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize potential side reactions.

Predicted Regioselectivity: The primary products expected are 2-nitro-1-chloro-4-propylbenzene and 3-nitro-1-chloro-4-propylbenzene. The position ortho to the activating propyl group is favored.

Experimental Protocol: Nitration of this compound

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 15 mL of concentrated sulfuric acid. Slowly add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.

-

Reaction: In a separate flask, cool 10 g of this compound in an ice bath. Slowly add the prepared nitrating mixture dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Slowly pour the reaction mixture onto 100 g of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitro-derivatives. Purification can be achieved by column chromatography.

Caption: Workflow for the nitration of this compound.

Friedel-Crafts Acylation: Building Carbon-Carbon Bonds

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a robust method for creating a new carbon-carbon bond and the resulting ketone can be further modified.[5][7]

Causality of Experimental Choices: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion.[8] The reaction is often performed in a non-polar solvent like dichloromethane. Unlike Friedel-Crafts alkylation, acylation is not prone to poly-substitution because the product ketone is deactivated towards further electrophilic attack.

Predicted Regioselectivity: The major product is expected to be 2-acyl-1-chloro-4-propylbenzene, with the acyl group adding to the position ortho to the activating propyl group.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

-

Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add this compound (10 mmol) and anhydrous dichloromethane (30 mL).

-

Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (12 mmol) portion-wise with stirring.

-

Acyl Chloride Addition: Add acetyl chloride (11 mmol) dissolved in anhydrous dichloromethane (10 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[9][10]

Sulfonation: Introducing a Sulfonic Acid Group

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This functional group can enhance water solubility and serves as a precursor for other sulfur-containing derivatives.[11]

Causality of Experimental Choices: Chlorosulfonic acid is a powerful sulfonating agent.[12][13] The reaction is typically performed at low temperatures to control its reactivity. Using an excess of chlorosulfonic acid can lead to the formation of the corresponding sulfonyl chloride directly.[11]

Predicted Regioselectivity: The major product is expected to be 4-chloro-2-propylbenzenesulfonic acid.[14][15][16][17][18]

Experimental Protocol: Sulfonation with Chlorosulfonic Acid

-

Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, place this compound (10 mmol) in an inert solvent such as chloroform (20 mL). Cool the mixture in an ice-salt bath to -10°C.

-

Reagent Addition: Add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel, maintaining the low temperature.

-

Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate. If so, it can be collected by filtration, washed with cold water, and dried. Alternatively, if it remains in solution, it can be isolated by extraction and crystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Derivative Landscape

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The chloro substituent on this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[19][20]

Causality of Experimental Choices: The choice of palladium catalyst and ligand is crucial for the successful coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step. A base is required to activate the organoboron species for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the biphenyl derivative.[21][22]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[23][24]

Causality of Experimental Choices: Similar to the Suzuki coupling, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the amination of aryl chlorides. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine, facilitating its coordination to the palladium center.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), a palladium precatalyst like Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand such as XPhos (0.04 mmol). Add sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add morpholine (1.2 mmol) followed by an anhydrous solvent like toluene (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-aryl morpholine derivative.[22][25]

Potential Applications in Drug Discovery and Materials Science

The derivatives of this compound hold significant potential in various scientific fields.

-

Medicinal Chemistry: The introduction of different functional groups through the described synthetic routes can lead to the generation of libraries of novel compounds for biological screening. For instance, aryl amines and biphenyl moieties are common pharmacophores in many drug molecules.[26] The propyl group can contribute to favorable pharmacokinetic properties.

-

Materials Science: Substituted aromatic compounds are fundamental building blocks for liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The ability to precisely functionalize the this compound core allows for the synthesis of tailored materials with specific electronic and photophysical properties.

While direct biological activity data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the structural motifs that can be generated are prevalent in biologically active molecules. For example, chlorine-substituted aromatic compounds are found in a variety of pharmaceuticals and agrochemicals.[27] Furthermore, the synthesis of N-substituted amines and biaryl compounds via the methodologies described provides access to chemical spaces with a high probability of identifying bioactive molecules.[26][28]

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse array of chemical derivatives. This guide has provided a comprehensive overview of the key synthetic strategies for its functionalization, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and utilizing the detailed experimental protocols provided, researchers and drug development professionals can effectively harness the synthetic potential of this valuable building block to create novel molecules with promising applications in medicine and materials science. The self-validating nature of the described protocols, coupled with the provided rationale for experimental choices, empowers scientists to confidently explore the vast chemical space accessible from this core structure.

References

- 1. Benzene, 1-chloro-4-propyl- [webbook.nist.gov]

- 2. This compound | C9H11Cl | CID 521435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Khan Academy [khanacademy.org]

- 9. homework.study.com [homework.study.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. globalspec.com [globalspec.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. brainly.com [brainly.com]

- 15. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 1-Chloro-4-propylbenzene: A Key Synthetic Building Block

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 1-Chloro-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 52944-34-0) is an aromatic organic compound with the molecular formula C₉H₁₁Cl.[1] Structurally, it is a benzene ring substituted with a chlorine atom and a propyl group at the para position. This substitution pattern makes it a valuable intermediate in organic synthesis. As an aryl halide, this compound is a crucial precursor for creating more complex molecules through various cross-coupling reactions, finding applications in the synthesis of pharmaceuticals and agrochemicals.[2][3]

The utility of this compound in drug development and other high-stakes research hinges on its purity. The presence of isomeric impurities, such as 1-chloro-2-propylbenzene or 1-chloro-3-propylbenzene, unreacted starting materials, or byproducts from synthesis can lead to unpredictable reaction outcomes, downstream purification challenges, and the generation of erroneous biological data. Therefore, for the discerning scientist, sourcing this chemical from a reliable supplier and having the capability to independently verify its quality are not mere formalities but prerequisites for robust and reproducible research. This guide provides a framework for navigating the commercial supplier landscape and establishing a self-validating quality control process in the laboratory.

The Commercial Supplier Landscape for this compound

Sourcing high-quality reagents is the foundational step of any successful experimental campaign. The market for this compound includes large, well-established global suppliers known for their extensive catalogs and quality management systems, as well as smaller, specialized chemical providers.[4][5][6] When selecting a supplier, researchers should consider not only the listed purity but also the transparency of their documentation, such as the availability of Safety Data Sheets (SDS) and batch-specific Certificates of Analysis (CoA).

Below is a comparative summary of prominent commercial suppliers offering this compound.

| Supplier | Typical Purity Offered | Available Quantities | Key Characteristics & Notes |

| Sigma-Aldrich (MilliporeSigma) | ≥98%, AldrichCPR™ grade | Grams to Kilograms | A globally recognized supplier with a strong reputation for quality and extensive documentation, including SDS and CoA.[4][7] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5g, 25g, Bulk | Known for high-purity reagents for research. Provides detailed product specifications, including appearance and analytical methods.[8][9][10] |

| Thermo Fisher Scientific | 99% | Grams | A leading provider of scientific solutions, offering a comprehensive range of laboratory chemicals.[4][11] |

| BLDpharm | ≥98% | Grams to Kilograms | A supplier focused on research chemicals, offering a wide catalog of building blocks and intermediates.[5] |

| CymitQuímica | >98.0% (GC) | 5g | A European supplier providing chemicals for laboratory use, often distributing products from other major manufacturers like TCI.[9] |

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Understanding the Synthesis and Potential Impurity Profile

A key aspect of ensuring chemical quality is understanding its synthetic origin, as this provides insight into the likely impurities. A common and logical route to synthesize this compound is through a two-step process starting from chlorobenzene: a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

The rationale for this pathway is rooted in the directing effects of the substituents on the benzene ring. Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is often avoided because the propyl carbocation is prone to rearrangement, which would yield a significant amount of the isopropyl-substituted byproduct.[12] Furthermore, the chloro group is an ortho-, para-director. Acylating first introduces a meta-directing acyl group, which would be problematic if chlorination were the second step. Therefore, starting with chlorobenzene and performing acylation ensures the desired para-substitution, which is then reduced to the propyl group.[13]

Typical Synthetic Pathway

Caption: A common synthetic route to this compound.

Potential Impurities to Consider:

-

Isomeric Impurities: The ortho-isomer (1-chloro-2-propylbenzene) is a likely contaminant, arising from the non-exclusive para-directing nature of the chloro group.

-

Unreacted Intermediates: Incomplete reduction can leave traces of 4-chloropropiophenone.

-

Starting Materials: Residual chlorobenzene may be present if not fully removed during workup and purification.

-

Solvent Residues: Solvents used in the reaction or purification (e.g., dichloromethane, diethyl ether) may be present in trace amounts.

Quality Verification: A Practical Guide for the Researcher

Relying solely on a supplier's CoA is good practice, but independent verification provides the highest level of confidence, embodying a self-validating system. The following protocols are designed to be accessible to a standard organic chemistry laboratory and provide a robust confirmation of the identity, purity, and integrity of the supplied this compound.

Quality Control Workflow

Caption: Decision workflow for in-house quality control verification.

Gas Chromatography (GC) Protocol

Causality: Gas chromatography is the ideal first-line technique for this compound. Its volatility and thermal stability make it well-suited for GC analysis. A standard flame ionization detector (FID) will provide a quantitative measure of purity based on the relative peak areas and can effectively separate the target para-isomer from potential ortho- and meta-isomers.[14]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with an FID.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. This temperature program provides good separation of early-eluting solvents and later-eluting isomers.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (adjust as needed to avoid peak overloading).

-

-

Data Analysis:

Spectroscopic Confirmation: NMR and MS

Causality: While GC confirms purity, it does not definitively prove the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework, confirming the propyl group's connectivity and the para-substitution pattern on the aromatic ring. Mass Spectrometry (MS) confirms the molecular weight.

4.2.1 ¹H and ¹³C NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

Expected Data Interpretation:

-

¹H NMR:

-

A triplet at ~0.9 ppm (3H) corresponding to the terminal methyl (-CH₃) group.

-

A sextet at ~1.6 ppm (2H) for the central methylene (-CH₂-) group.

-

A triplet at ~2.5 ppm (2H) for the benzylic methylene (-CH₂-) group attached to the ring.

-

Two doublets in the aromatic region (~7.0-7.3 ppm, each 2H), characteristic of a 1,4-disubstituted (para) benzene ring. The symmetry of this pattern is a key indicator of the correct isomer.

-

-

¹³C NMR:

4.2.2 Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Use a GC-MS system with conditions similar to those described in section 4.1, or direct infusion via an appropriate interface.

-

Ionization: Electron Ionization (EI) is standard for this type of molecule.

Expected Data Interpretation:

-

The molecular weight of this compound is 154.64 g/mol .[1]

-

Look for the molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you should observe two peaks: one at m/z 154 and a smaller one at m/z 156, with a characteristic ~3:1 intensity ratio. This isotopic pattern is a definitive signature for a monochlorinated compound.

Safe Handling and Storage

Professional diligence extends to the safe management of chemicals after purchase and verification.